molecular formula C42H51ClN4O6 B3026034 3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride CAS No. 1001575-98-9

3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride

Cat. No. B3026034
CAS RN: 1001575-98-9
M. Wt: 743.3 g/mol
InChI Key: WQLZVTHQGGHUNF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DCP-Rho1 is a fluorescent probe for the detection of sulfenic acid-containing proteins. It displays excitation/emission maxima of 560/581 nm, respectively, and has been used to visualize protein oxidation sites in situ.

Scientific Research Applications

Sunscreen and UV Protection

Diethylhexyl Butamido Triazone is a potent UV absorber commonly used in sunscreens and other cosmetic products. It efficiently absorbs UVB and UVA radiation, providing broad-spectrum protection against harmful sun rays. Its stability and compatibility with other sunscreen ingredients make it a valuable addition to formulations .

Photostabilizer for Sunscreens

In addition to UV absorption, this compound acts as a photostabilizer. It helps prevent the degradation of other UV filters in sunscreens due to exposure to sunlight. By enhancing the stability of the overall formulation, it ensures longer-lasting protection .

Photodynamic Therapy (PDT)

Diethylhexyl Butamido Triazone has been investigated for its potential use in PDT—a cancer treatment that involves light activation of photosensitizers. Its ability to absorb light in the UV range could be harnessed for targeted cancer therapy .

Dye Sensitization in Solar Cells

Researchers have explored its application in dye-sensitized solar cells (DSSCs). As a sensitizer, it can enhance the efficiency of energy conversion by absorbing light and transferring electrons to the semiconductor layer. Its unique structure makes it an interesting candidate for improving DSSC performance .

Antioxidant Properties

Studies suggest that Diethylhexyl Butamido Triazone exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and free radicals. Its potential as an antioxidant warrants further investigation .

Photoluminescent Materials

The xanthylium moiety in this compound contributes to its photoluminescent properties. Researchers have explored its use in luminescent materials, such as fluorescent dyes and sensors. These applications span fields like materials science, bioimaging, and diagnostics .

properties

IUPAC Name

[6-(diethylamino)-9-[2-[4-[3-(2,4-dioxocyclohexyl)propoxycarbonyl]piperazine-1-carbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51N4O6.ClH/c1-5-43(6-2)30-16-19-35-38(26-30)52-39-27-31(44(7-3)8-4)17-20-36(39)40(35)33-13-9-10-14-34(33)41(49)45-21-23-46(24-22-45)42(50)51-25-11-12-29-15-18-32(47)28-37(29)48;/h9-10,13-14,16-17,19-20,26-27,29H,5-8,11-12,15,18,21-25,28H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLZVTHQGGHUNF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N5CCN(CC5)C(=O)OCCCC6CCC(=O)CC6=O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride
Reactant of Route 2
Reactant of Route 2
3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride
Reactant of Route 3
Reactant of Route 3
3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride
Reactant of Route 4
3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride
Reactant of Route 5
3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride
Reactant of Route 6
Reactant of Route 6
3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.